![molecular formula C13H17NO4 B6340202 Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate CAS No. 1221341-72-5](/img/structure/B6340202.png)

Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

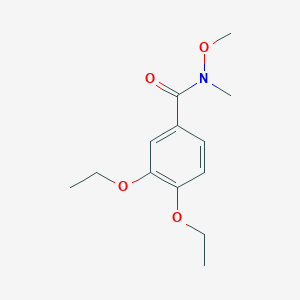

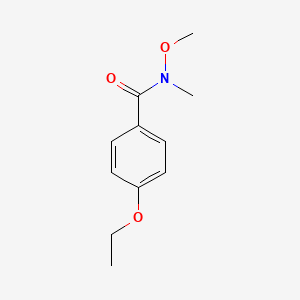

“Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate” is a chemical compound with the molecular formula C12H15NO4 . It’s also known as MBDB, a synthetic substance that belongs to the class of phenethylamines.

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 40 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), 1 ketone (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate” is 237.25 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Cyclooxygenase (COX) Inhibition for Anti-inflammatory Drugs

This compound has been studied for its potential as a COX inhibitor, which is crucial in the development of non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are responsible for the formation of prostanoids, including prostaglandins and thromboxane, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound could provide therapeutic benefits for conditions like arthritis and rheumatism .

Cytotoxicity Against Cancer Cell Lines

Research has indicated that derivatives of benzodioxole, which is part of the compound’s structure, exhibit cytotoxic activity against cancer cell lines such as cervical carcinoma (HeLa). This suggests that methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate could be a candidate for developing new anticancer agents .

Pharmacological Research

The compound is used in pharmacological research as a reference standard to ensure the accuracy and consistency of experimental results. It is particularly valuable in the development and testing of pharmaceuticals where precise measurements of chemical reactions and interactions are critical .

Synthesis of Anti-cancer Agents

Benzodioxole derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds, including methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate, are of interest due to their potential to act as effective anti-cancer agents with specific mechanisms of action .

Development of COX-Selective Inhibitors

The compound has been part of studies aiming to develop selective inhibitors for COX1 and COX2 enzymes. Selectivity is important to reduce side effects associated with NSAIDs. Compounds with benzodioxole structures have shown varying degrees of selectivity, which is promising for the development of safer anti-inflammatory medications .

Flavonoid Family Research

As a benzodioxole derivative, this compound is related to the flavonoid family of polyphenolic compounds. Flavonoids possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities. Thus, methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}butanoate can be used in research exploring these diverse biological effects .

Propriétés

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylmethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-9(5-13(15)16-2)14-7-10-3-4-11-12(6-10)18-8-17-11/h3-4,6,9,14H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXUHBOGEKSZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)